N-(2-phenylethyl)cyclopentanamine
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Overview
Description
Synthesis Analysis
- The synthesis of nitrogen-containing carbon nanorings, similar in structure to N-(2-phenylethyl)cyclopentanamine, was achieved through a palladium-catalyzed stepwise assembly. This process involved the use of 2,2'-bipyridine, benzene, and L-shaped cyclohexane units, followed by NaHSO4/o-chloranil-mediated aromatization (Matsui, Segawa, & Itami, 2012).
Molecular Structure Analysis
- The molecular structure of similar compounds, like N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, was characterized using techniques like IR, 1H NMR, and X-ray crystal structure determination, revealing important structural details that are relevant for N-(2-phenylethyl)cyclopentanamine (Zhao, Hua-Kong, Wang, & Ling, 2014).
Chemical Reactions and Properties
- The reactivity of similar cyclopalladated complexes derived from primary benzylamine derivatives, like 1-phenylethylamine, has been studied, offering insights into the chemical behavior and reactivity of N-(2-phenylethyl)cyclopentanamine (Fuchita, Yoshinaga, Ikeda, & Kinoshita-Kawashima, 1997).
Physical Properties Analysis
- Physical properties such as solubilities, melting points, IR and 1H NMR spectra of cyclopentamers provide a basis for understanding the physical properties of N-(2-phenylethyl)cyclopentanamine (Kämmerer, Happel, & Mathiasch, 1981).
Chemical Properties Analysis
- The chemical properties of N-(2-phenylethyl)cyclopentanamine can be inferred from studies on related compounds, such as the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, which provide insights into the compound's reactivity and stability (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Scientific Research Applications
PET Tracer Development for NR2B Subunit-Containing NMDA Receptors
A study by Christiaans et al. (2014) developed a positron emission tomography (PET) ligand for the NR2B binding site of the NMDA receptor, using a derivative of N-(2-phenylethyl)cyclopentanamine. This ligand can enter the brain and bind to the NR2B subunit-containing NMDAr in the rodent brain, which is significant for assessing N-methyl-D-aspartate receptor bio-availability in neurodegenerative disorders like Alzheimer's disease. However, high sigma-1 receptor binding may limit its future application as a PET probe (Christiaans et al., 2014).
Development of Metal Complexes for Catalysis
Shin et al. (2016) synthesized and characterized metal complexes containing N,N-chelating ligands, including derivatives of N-(2-phenylethyl)cyclopentanamine. These complexes, specifically with cobalt(II), copper(II), and zinc(II), were used to create distorted geometries through the coordinative interaction of the nitrogen atom of the cyclopentylamine moiety and the metal centers. The Co(II) complex exhibited high catalytic activity for the polymerization of MMA, indicating potential applications in materials science (Shin et al., 2016).
Identifying High-Affinity Inhibitors of CDK2 for Anticancer Therapy
Mohammad et al. (2019) performed structure-based virtual screening to identify potent CDK2 inhibitors, a key protein kinase in cell cycle regulation linked to cancer progression. They discovered that a compound structurally similar to N-(2-phenylethyl)cyclopentanamine showed promise as a potential scaffold for developing CDK2 inhibitors, thereby contributing to therapeutic management of cancer (Mohammad et al., 2019).
Analysis of Novel Pyrazole and Isoxazole Derivatives for Antimicrobial and Anti-Inflammatory Agents
Kendre et al. (2015) focused on the synthesis and evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including compounds related to N-(2-phenylethyl)cyclopentanamine. These compounds were assessed for their antimicrobial and anti-inflammatory activities, showing potential as therapeutic agents (Kendre et al., 2015).
Safety And Hazards
Future Directions
The future directions for “N-(2-phenylethyl)cyclopentanamine” and related compounds could involve further exploration of their therapeutic potential. A review on 2-phenethylamines in medicinal chemistry discusses the presence and role of 2-phenethylamines in medicinal chemistry . It suggests that future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
properties
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNDVNDXTOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406623 |
Source
|
Record name | N-(2-phenylethyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)cyclopentanamine | |
CAS RN |
160567-89-5 |
Source
|
Record name | N-(2-phenylethyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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